molecular formula C27H29NO3 B4895989 Benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4895989
M. Wt: 415.5 g/mol
InChI Key: DSNNFEGXISXYNQ-UHFFFAOYSA-N
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Description

Benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a well-established method for constructing nitrogen-containing heterocycles . Its core structure comprises a partially saturated quinoline ring system with ester and aryl substituents. Such compounds are pharmacologically significant, exhibiting calcium channel modulation, antimicrobial, and antioxidant activities .

Properties

IUPAC Name

benzyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-17-10-12-20(13-11-17)24-23(26(30)31-16-19-8-6-5-7-9-19)18(2)28-21-14-27(3,4)15-22(29)25(21)24/h5-13,24,28H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNNFEGXISXYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Core Conformation: The hexahydroquinoline ring adopts a puckered conformation, analyzed via Cremer-Pople parameters . Substituents at position 4 alter planarity; for example, bulky groups like 3,4-dimethoxyphenyl increase torsional strain .
  • Hydrogen Bonding : The target compound’s benzyl ester participates in weak C–H···O interactions, whereas fluorinated derivatives form stronger O–H···F bonds (ρ = 0.02–0.04 a.u.), affecting solubility .
  • Crystal Packing : Ethyl ester analogs (e.g., Ethyl 2,7,7-trimethyl-4-phenyl-...) form hydrogen-bonded chains (C=O···H–N), whereas benzyl derivatives exhibit π-π stacking due to aromatic substituents .

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group (logP ≈ 4.2) increases hydrophobicity compared to nitro (logP ≈ 3.5) or hydroxy-substituted derivatives .
  • Thermal Stability : Fluorinated analogs decompose at higher temperatures (ΔT = 220–240°C) due to strong intermolecular interactions .

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